molecular formula C25H19NO B3177140 4'-(Diphenylamino)-[1,1'-biphenyl]-4-carbaldehyde CAS No. 133878-93-0

4'-(Diphenylamino)-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B3177140
CAS No.: 133878-93-0
M. Wt: 349.4 g/mol
InChI Key: OFGINXFWJLDDPY-UHFFFAOYSA-N
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Description

4’-(Diphenylamino)-[1,1’-biphenyl]-4-carbaldehyde is an organic compound known for its unique structural and electronic properties It features a biphenyl core substituted with a diphenylamino group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Diphenylamino)-[1,1’-biphenyl]-4-carbaldehyde typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4’-(Diphenylamino)-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products:

    Oxidation: 4’-(Diphenylamino)-[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: 4’-(Diphenylamino)-[1,1’-biphenyl]-4-methanol.

    Substitution: 4’-(Diphenylamino)-[1,1’-biphenyl]-4-nitrobenzene or 4’-(Diphenylamino)-[1,1’-biphenyl]-4-bromobenzene.

Scientific Research Applications

4’-(Diphenylamino)-[1,1’-biphenyl]-4-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4’-(Diphenylamino)-[1,1’-biphenyl]-4-carbaldehyde exerts its effects is primarily through its electronic structure. The conjugated system allows for efficient electron delocalization, which is crucial for its photophysical properties. In biological systems, it interacts with molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking, influencing pathways involved in fluorescence and photodynamic effects .

Comparison with Similar Compounds

Uniqueness: 4’-(Diphenylamino)-[1,1’-biphenyl]-4-carbaldehyde stands out due to its aldehyde functional group, which provides unique reactivity and the ability to form various derivatives. Its high fluorescence quantum yield and stability make it particularly valuable in optoelectronic applications.

Properties

IUPAC Name

4-[4-(N-phenylanilino)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO/c27-19-20-11-13-21(14-12-20)22-15-17-25(18-16-22)26(23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGINXFWJLDDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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